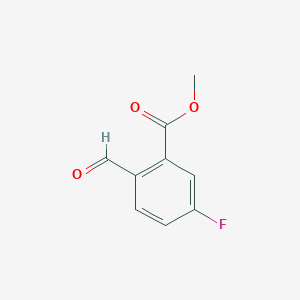

Methyl 5-fluoro-2-formylbenzoate

Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Synthetic Design

The introduction of fluorine, the most electronegative element, into an aromatic ring dramatically influences the molecule's properties. numberanalytics.com This substitution can significantly impact reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com

Electronic and Steric Effects:

Electron Withdrawal: Fluorine's high electronegativity withdraws electron density from the aromatic ring, a phenomenon known as a negative inductive effect. numberanalytics.com This makes the ring less susceptible to electrophilic substitution reactions. numberanalytics.com

HOMO-LUMO Gap: The presence of fluorine can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com This increased HOMO-LUMO gap contributes to greater molecular stability. numberanalytics.com

Impact on Physicochemical Properties:

Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. numberanalytics.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, thereby prolonging their biological half-life. numberanalytics.com

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets, such as enzymes and receptors.

The strategic placement of fluorine atoms allows chemists to fine-tune the properties of aromatic compounds, a crucial aspect in the design of new drugs and materials. numberanalytics.com For instance, fluorinated aromatics are integral to the synthesis of various pharmaceuticals, including antibiotics and anticancer agents, as well as advanced materials like fluoropolymers and components for organic light-emitting diodes (OLEDs). numberanalytics.com

Overview of Formylbenzoate Esters as Versatile Synthetic Intermediates

Formylbenzoate esters, which contain both an aldehyde (formyl) and an ester functional group on a benzene (B151609) ring, are highly valuable intermediates in organic synthesis. cymitquimica.comcymitquimica.com The presence of these two distinct reactive sites allows for a wide array of chemical transformations. cymitquimica.com

The aldehyde group is susceptible to nucleophilic addition reactions, enabling the introduction of various substituents. Meanwhile, the ester group can undergo reactions such as hydrolysis, amidation, or reduction. This dual reactivity makes formylbenzoate esters key starting materials for the construction of complex molecular architectures. cymitquimica.comresearchgate.net For example, Methyl 2-formylbenzoate (B1231588) is a known precursor in the synthesis of compounds with diverse pharmacological activities, including antifungal, antihypertensive, and antiviral properties. researchgate.net

Positioning of Methyl 5-fluoro-2-formylbenzoate within the Context of Contemporary Synthetic Chemistry

This compound (CAS Number 1194374-71-4) emerges as a particularly strategic building block by combining the advantageous properties of both fluorinated aromatics and formylbenzoate esters. sigmaaldrich.com Its structure features a benzene ring substituted with a fluorine atom at the 5-position, a formyl group at the 2-position, and a methyl ester group. sigmaaldrich.comamericanelements.com

The presence of the fluorine atom enhances the molecule's stability and modulates its reactivity. numberanalytics.com The aldehyde functionality provides a reactive handle for nucleophilic additions, making it a versatile intermediate for constructing more complex molecules. This combination of features makes this compound a valuable precursor in the synthesis of novel pharmaceuticals and other functional organic materials.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1194374-71-4 |

| Molecular Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| Physical Form | Solid |

Data sourced from multiple references. sigmaaldrich.comamericanelements.combiosynth.com

The strategic placement of the fluorine atom, ortho to the ester and meta to the aldehyde, influences the electronic environment of both functional groups, potentially leading to unique reactivity and selectivity in synthetic transformations. This positions this compound as a key player in the development of new synthetic methodologies and the creation of innovative chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWXXLYOYCZGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Fluoro 2 Formylbenzoate and Analogues

Direct Synthetic Routes to Methyl 5-fluoro-2-formylbenzoate

Direct synthetic routes to this compound focus on constructing the target molecule from precursors that already contain the key structural elements. These routes can be categorized into multi-step strategies and more streamlined one-pot approaches.

Multi-step Synthetic Strategies

Multi-step syntheses often provide greater control over the introduction of functional groups and allow for the purification of intermediates at each stage. A common strategy involves the esterification of a corresponding carboxylic acid followed by or preceded by the introduction of the formyl group. For instance, 5-fluoro-2-methylbenzoic acid can be esterified with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to yield methyl 5-fluoro-2-methylbenzoate (B14791519). Subsequent oxidation of the methyl group to an aldehyde would furnish the final product. Another approach could involve the formylation of a pre-existing methyl 5-fluorobenzoate.

A patent describes a multi-step preparation of 2-fluoro-5-formylbenzonitrile, an analogue of the target molecule. This process starts with o-fluorobenzonitrile, which undergoes a reaction with an aldehyde and a halide under acidic conditions, followed by hydrolysis and oxidation to yield the final product. google.com This highlights a strategy of building the formyl group from a simpler precursor.

One-pot Synthetic Approaches

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the concept is well-established for related compounds. For example, a one-pot synthesis of various quinoline-based tetracycles utilizes methyl 2-formylbenzoate (B1231588) in a tandem three-component reaction. researchgate.netacs.org Similarly, a one-pot procedure for the synthesis of methyl 4-formylbenzoate (B8722198) has been reported. researchgate.net These examples suggest the feasibility of developing a one-pot method for this compound, potentially by combining formylation and esterification steps or other compatible transformations.

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is a critical aspect of any synthetic plan. For this compound, logical precursors would include compounds that already possess the fluorinated benzene (B151609) ring and either the methyl ester or the formyl group, or a group that can be readily converted to them.

Commonly used precursors for similar structures include:

2-Fluoro-5-methylbenzonitrile: This compound can be a starting point where the nitrile is hydrolyzed to a carboxylic acid and then esterified, and the methyl group is oxidized to a formyl group. google.com

4-Fluorobenzaldehyde: This can be a precursor where additional functional groups are introduced. google.com

5-Fluoro-2-methylbenzoic acid: This can be directly esterified to form methyl 5-fluoro-2-methylbenzoate, which is then oxidized.

o-Fluorobenzonitrile: As mentioned, this can be a starting material for building the formyl group. google.com

Methyl 5-fluorobenzoate: This could be a precursor for a direct formylation reaction.

The availability and cost of these precursors are significant factors in designing an industrial synthesis.

Fluorination Strategies for Benzoate (B1203000) and Aldehyde Derivatives

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of many fluorinated compounds. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". beilstein-journals.org This method is particularly useful for the direct fluorination of arenes. A variety of electrophilic fluorinating reagents have been developed, with N-F reagents like Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) being widely used due to their stability and reactivity. worktribe.comjuniperpublishers.com The fluorination of aromatic compounds can be influenced by the directing effects of existing substituents on the ring. For instance, a patent describes the electrophilic ring fluorination of various aromatic compounds using CF₃OF and CF₂(OF)₂. google.com The position of fluorination is guided by the electronic nature of the substituents present.

| Reagent Class | Examples | Application |

| N-F Reagents | Selectfluor™, NFSI, N-fluoropyridinium salts | Direct fluorination of electron-rich aromatic rings. worktribe.comjuniperpublishers.com |

| O-F Reagents | CF₃OF, CF₂(OF)₂ | Ring fluorination of various aromatic substrates. google.com |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion (F⁻). This method is typically used for aromatic rings that are activated towards nucleophilic attack by the presence of electron-withdrawing groups. Common sources of fluoride ions include potassium fluoride (KF) and cesium fluoride (CsF). The efficiency of nucleophilic aromatic substitution (SNAr) reactions can be enhanced by the use of phase-transfer catalysts or by performing the reaction in aprotic polar solvents.

Diethylaminosulfur trifluoride (DAST) and its analogues are versatile reagents for nucleophilic fluorination, particularly for converting alcohols and carbonyl compounds to their fluorinated counterparts. researchgate.net For instance, DAST can be used for the geminal fluorination of aldehydes. researchgate.net Copper-catalyzed nucleophilic fluorination reactions have also emerged as powerful methods for the synthesis of aryl fluorides. nih.gov

| Fluorination Type | Reagents | Substrates |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Alcohols, Aldehydes, Ketones researchgate.net |

| Halogen Exchange | Potassium Fluoride (KF) | Aryl halides with electron-withdrawing groups |

| Catalytic Fluorination | Cu(I)/NHC complexes | Propargylic electrophiles nih.gov |

Catalytic Asymmetric Fluorination in Related Systems

While direct catalytic asymmetric fluorination to create a chiral center in this compound itself is not the standard approach due to its structure, the principles of asymmetric fluorination are highly relevant for the synthesis of its chiral analogues or related chiral building blocks. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of aldehydes and ketones, creating stereogenic carbon-fluorine centers. acs.orgnih.gov

A prominent strategy involves the use of enamine catalysis with chiral secondary amines, such as imidazolidinones or prolinol derivatives. acs.orgmdpi.com In this process, the aldehyde substrate reacts with the chiral amine catalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. acs.orgbeilstein-journals.org The chiral environment provided by the catalyst directs the attack of the fluorinating agent to one face of the enamine, resulting in high enantioselectivity. acs.orgacs.org

Key developments in this area include:

The first direct enantioselective catalytic α-fluorination of aldehydes, which demonstrated the utility of enamine catalysis for generating α-fluoro aldehydes. acs.org

The use of chiral primary amine catalysts for the asymmetric fluorination of α-branched aldehydes, where a switch in enantioselectivity can be achieved by simply changing the fluorinating reagent. acs.org

The application of organocatalysis in the kinetic resolution of racemic α-chloroaldehydes through asymmetric fluorination, yielding α-chloro-α-fluoroaldehydes with high enantiomeric excess. beilstein-journals.org

These methodologies underscore the potential for creating complex, fluorinated chiral molecules that can be precursors or analogues to the target compound. The choice of catalyst and fluorinating agent is crucial for controlling the stereochemical outcome. acs.orgacs.org

Esterification and Aldehyde Functionalization Techniques

The synthesis of this compound requires robust methods for both esterification of a carboxylic acid and the introduction or modification of an aldehyde group.

Esterification: The ester group in this compound is typically introduced via the esterification of the corresponding carboxylic acid, 5-fluoro-2-formylbenzoic acid. The classic Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common and effective method. More recently, heterogeneous catalysts have been developed to facilitate easier separation and recycling. For instance, metal-organic frameworks like UiO-66-NH₂ have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol. rsc.orgresearchgate.net This method has been shown to significantly reduce reaction times compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.org Solvent-free esterification using solid acid catalysts like modified Montmorillonite K10 clay has also been reported as an efficient and environmentally friendly alternative for substituted benzoic acids. ijstr.org

Aldehyde Functionalization: The formyl group (-CHO) is a critical reactive handle. cd-bioparticles.net Its introduction and manipulation are key steps.

Oxidation of a Methyl Group: A common route to the formyl group is the oxidation of a methyl group at the ortho position. For example, Methyl 5-fluoro-2-methylbenzoate can be oxidized to form this compound.

Reduction of a Carboxylic Acid Derivative: A one-pot, two-step procedure involving the reduction of a Weinreb amide followed by a cross-coupling reaction provides a versatile route to substituted benzaldehydes. rug.nlacs.orgresearchgate.net This method utilizes a stable aluminum hemiaminal as an intermediate to protect the latent aldehyde, allowing for subsequent functionalization. acs.org

Direct Formylation: While less common for this specific substitution pattern, direct formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions can be used to introduce aldehyde groups onto activated aromatic rings.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic route for this compound and its analogues is often a trade-off between yield, selectivity, cost, and scalability. Different strategies offer varying levels of efficiency.

For instance, in the synthesis of substituted benzaldehydes, one-pot procedures starting from Weinreb amides have shown high efficiency. acs.orgresearchgate.net The reduction/cross-coupling strategy allows for the synthesis of a variety of functionalized benzaldehydes with good yields, often exceeding those of multi-step classical methods. acs.org

When comparing esterification methods for fluorobenzoic acids, heterogeneous catalysts like UiO-66-NH₂ offer significant advantages over homogeneous catalysts. They can lead to a 58% reduction in reaction time and achieve high conversion yields, while also simplifying the workup process. rsc.orgresearchgate.net

Below is a comparative table of different synthetic approaches relevant to the synthesis of the target molecule's precursors or analogues.

| Synthetic Step | Method | Catalyst/Reagent | Typical Yield | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Asymmetric α-Fluorination of Aldehydes | Enamine Catalysis | Chiral Imidazolidinone / NFSI | up to 99% ee | High enantioselectivity, mild conditions | Requires stoichiometric catalyst in some cases | acs.orgnih.gov |

| Esterification | Heterogeneous Catalysis | UiO-66-NH₂ | High Conversion | Reduced reaction time, catalyst recyclability | Catalyst preparation required | rsc.orgresearchgate.net |

| Esterification | Fischer Esterification | H₂SO₄ / Methanol | Good | Inexpensive reagents, simple procedure | Requires harsh acidic conditions, difficult workup | |

| Aldehyde Synthesis | One-pot Reduction/Cross-Coupling | DIBAL-H / Organolithium | Good to Excellent | High efficiency, one-pot procedure | Requires organometallic reagents | acs.orgresearchgate.net |

Scalable Synthetic Protocols and Process Optimization

Moving from laboratory-scale synthesis to industrial production requires robust, scalable, and optimized protocols. For compounds like this compound, which may be used as intermediates in the manufacturing of pharmaceuticals or agrochemicals, process optimization is critical. atlantis-press.com

Key considerations for scalable synthesis include:

Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials and reagents is paramount for commercial viability. google.com

Reaction Conditions: Optimizing temperature, pressure, and reaction time can significantly impact yield and purity. For example, in the production of benzaldehydes, controlling the temperature is crucial to minimize byproduct formation. google.com

Catalyst Loading and Efficiency: For catalytic reactions, minimizing catalyst loading without sacrificing efficiency is a key optimization goal. In organocatalytic fluorinations, catalyst loadings as low as 2.5 mol % have been shown to be effective. nih.gov

Workup and Purification: Developing simple and efficient workup and purification procedures, such as crystallization over chromatography, is essential for large-scale production. google.com

Process Safety: Ensuring the safety of the process, especially when handling reactive intermediates or running reactions at high temperatures or pressures, is a primary concern.

A study on the scalable synthesis of dipyrromethanes, which often uses formylbenzoate derivatives as starting materials, highlights the importance of optimizing acid catalysis and reaction conditions to achieve high yields and purity on a larger scale. google.com Similarly, process optimization for the production of substituted benzaldehydes often involves careful control of molar ratios of reactants and the use of specific catalysts to maximize the yield of the desired aldehyde while minimizing byproducts. atlantis-press.comgoogle.com

Reactivity and Mechanistic Investigations of Methyl 5 Fluoro 2 Formylbenzoate

Aldehyde Functional Group Reactivity

The aldehyde group in Methyl 5-fluoro-2-formylbenzoate is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the fluorine atom and the methyl ester group. These groups decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

The carbonyl carbon of an aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org In this compound, the electrophilicity of the aldehyde's carbonyl carbon is enhanced due to the electron-withdrawing effects of the fluorine atom and the methyl ester group. This increased reactivity facilitates the addition of a wide range of nucleophiles.

The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. The rate of this reaction is significantly influenced by both electronic and steric factors. masterorganicchemistry.com For aromatic aldehydes, resonance effects can also play a role in reactivity.

While specific studies on the nucleophilic addition reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of other substituted benzaldehydes. The presence of electron-withdrawing groups generally increases the rate of nucleophilic addition by making the carbonyl carbon more electron-deficient. masterorganicchemistry.com Therefore, this compound is expected to be more reactive towards nucleophiles than benzaldehyde (B42025) itself.

Table 1: Expected Reactivity of this compound in Nucleophilic Addition Reactions with Various Nucleophiles

| Nucleophile | Expected Product Type | Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Cyanide (NaCN/HCN) | Cyanohydrin | Aqueous, slightly acidic |

| Hydride (NaBH4, LiAlH4) | Primary Alcohol | Methanol (B129727), Ethanol (B145695), or THF |

| Amines (RNH2) | Imine (Schiff base) | Mildly acidic |

Condensation Reactions with Activated Methylene (B1212753) Compounds

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. purechemistry.orgsigmaaldrich.com This reaction is a type of nucleophilic addition followed by a dehydration step. youtube.com The active methylene compound, which has two electron-withdrawing groups attached to a CH2 group, is deprotonated by the base to form a resonance-stabilized carbanion. purechemistry.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

This compound, with its activated aldehyde group, is an excellent substrate for Knoevenagel condensation reactions. It can react with various active methylene compounds, such as malonic acid, diethyl malonate, and malononitrile, in the presence of a basic catalyst like piperidine (B6355638) or pyridine, to yield α,β-unsaturated products. youtube.comorganic-chemistry.org

The mechanism of the Knoevenagel condensation involves the following steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a nucleophilic enolate. purechemistry.org

Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound to form a tetrahedral intermediate.

Protonation: The intermediate is protonated by the conjugate acid of the catalyst.

Dehydration: The resulting aldol-type product undergoes dehydration to form the final α,β-unsaturated compound.

Table 2: Examples of Knoevenagel Condensation Products from the Reaction of an Aromatic Aldehyde with Activated Methylene Compounds

| Aromatic Aldehyde | Activated Methylene Compound | Catalyst | Product |

| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Cinnamic Acid |

| 4-Chlorobenzaldehyde | Diethyl Malonate | Piperidine | Diethyl 2-(4-chlorobenzylidene)malonate |

| 2-Nitrobenzaldehyde | Malononitrile | Piperidine | 2-(2-Nitrobenzylidene)malononitrile |

Oxidation Reactions and Mechanisms (e.g., competition with Cannizzaro reaction)

The aldehyde functional group of this compound can be oxidized to a carboxylic acid. However, due to the absence of α-hydrogens, it can also undergo the Cannizzaro reaction in the presence of a strong base. chemistrytalk.orgbyjus.com This sets up a competition between two potential reaction pathways.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a reaction that converts ketones to esters and aldehydes to carboxylic acids or formates using peroxyacids. wikipedia.orgalfa-chemistry.com For aldehydes, the reaction proceeds through the migration of a hydride to the adjacent oxygen of the peroxyacid. The migratory aptitude of groups is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl, with hydride being highly migratory. organic-chemistry.org Studies on substituted fluorobenzaldehydes have shown that they can be converted to the corresponding phenols via a Baeyer-Villiger-type oxidation. merckmillipore.com This suggests that under appropriate conditions with a peroxyacid, the aldehyde group of this compound could be oxidized to a carboxylic acid.

Cannizzaro Reaction: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid. byjus.comchemicalnote.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. chemicalnote.com The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, leading to the formation of a carboxylate and an alkoxide, which after protonation gives the carboxylic acid and alcohol. chemicalnote.com Since this compound lacks α-hydrogens, it is a suitable substrate for the Cannizzaro reaction.

The competition between these two pathways would depend on the reaction conditions. The Baeyer-Villiger oxidation is typically carried out with peroxyacids in an acidic or neutral medium, while the Cannizzaro reaction requires a strong base. chemistrytalk.orgorganic-chemistry.org

Reductions and Derivatizations

The aldehyde group in this compound can be selectively reduced to a primary alcohol without affecting the methyl ester group. This chemoselective reduction is a valuable transformation in organic synthesis. A study on the reduction of methyl 4-formylbenzoate (B8722198), a close analog, demonstrated that sodium borohydride (B1222165) (NaBH4) in ethanol can effectively reduce the aldehyde to an alcohol while leaving the ester group intact. acs.orgacs.orgiwu.eduiwu.eduresearchgate.net This selectivity arises from the fact that aldehydes are generally more reactive towards nucleophilic reducing agents like NaBH4 than esters.

The derivatization of the aldehyde group can be achieved through various reactions to introduce new functional groups. Common derivatization strategies include the formation of:

Imines (Schiff bases): By reaction with primary amines.

Oximes: By reaction with hydroxylamine.

Hydrazones: By reaction with hydrazine (B178648) or its derivatives.

Acetals: By reaction with alcohols in the presence of an acid catalyst.

These derivatizations can be useful for protecting the aldehyde group during other transformations or for synthesizing more complex molecules.

Table 3: Selective Reduction of Methyl 4-formylbenzoate

| Starting Material | Reagent | Solvent | Product |

| Methyl 4-formylbenzoate | NaBH4 | 95% Ethanol | Methyl 4-(hydroxymethyl)benzoate |

Data from a study on a closely related compound. acs.orgacs.orgiwu.eduiwu.eduresearchgate.net

Ester Functional Group Reactivity

The methyl ester group in this compound is generally less reactive than the aldehyde group. However, it can undergo specific reactions under appropriate conditions.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to form a new ester and methanol.

The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of methanol. The base-catalyzed mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon.

Studies on the transesterification of methyl benzoate (B1203000) have shown that the reaction can be effectively catalyzed by various catalysts, including solid acid catalysts. mdpi.com The electronic effects of the fluorine and formyl substituents in this compound would likely influence the rate of transesterification. The electron-withdrawing nature of these groups would make the carbonyl carbon of the ester more electrophilic and potentially more susceptible to nucleophilic attack.

Table 4: Catalysts for the Transesterification of Methyl Benzoate

| Catalyst | Alcohol | Conditions |

| Zirconium/Titanium Solid Acid | Methanol | Reflux |

| Maghemite-ZnO | 1-Propanol | 150 °C |

Data from studies on the transesterification of methyl benzoate. mdpi.comresearchgate.net

Hydrolysis and Carboxylic Acid Formation

The structure of this compound contains a methyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding 5-fluoro-2-formylbenzoic acid and methanol.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and a final protonation step yields the carboxylic acid. This process, known as saponification, is effectively irreversible due to the deprotonation of the carboxylic acid product under basic conditions.

In acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated as a leaving group, and the final product, 5-fluoro-2-formylbenzoic acid, is formed. This reaction is reversible.

Reaction Scheme: Hydrolysis of this compound

Reactions with Nucleophiles

The chemical reactivity of this compound is significantly influenced by the presence of the aldehyde (formyl) group. The carbonyl carbon of the aldehyde is electrophilic and serves as a primary site for nucleophilic attack. Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl group.

Common nucleophilic addition reactions at the formyl group include:

Formation of Schiff Bases: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry. wikipedia.org

Reductive Amination: The intermediate imine formed from the reaction with an amine can be reduced in situ (e.g., using sodium borohydride) to form a secondary amine. This is a powerful method for constructing C-N bonds.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a versatile method for C=C bond formation.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde results in the formation of secondary alcohols after an aqueous workup.

The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom and methyl ester group increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde.

Influence of Fluorine on Aromatic Ring Reactivity

Electron-Withdrawing Effects on Reactivity

The fluorine atom at the C-5 position exerts a profound influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong sigma (σ) electron-withdrawing group. stackexchange.comnih.gov This inductive effect withdraws electron density from the aromatic ring, making the ring electron-deficient. This deactivation of the ring makes it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. core.ac.uk

Resonance Effect (+R): The fluorine atom also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system. echemi.com This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

While these two effects are opposing, the inductive effect of fluorine is generally considered to be stronger than its resonance effect. core.ac.uk This results in a net deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect is crucial in directing incoming electrophiles and in stabilizing intermediates in nucleophilic aromatic substitution.

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to fluorine's high electronegativity. | Deactivates the ring toward electrophiles; Activates the ring toward nucleophiles. |

| Resonance Effect (+R) | Donation of lone-pair electron density into the pi-system of the ring. | Activates the ortho/para positions toward electrophiles; Can stabilize intermediates in SNAr. |

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

This compound is a strong candidate for undergoing Nucleophilic Aromatic Substitution (SNAr). This is due to the presence of a good leaving group (fluoride) on an aromatic ring that is heavily activated by strong electron-withdrawing groups (the formyl and methyl ester groups). wikipedia.org

The SNAr mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized throughout the ring and is further stabilized by the electron-withdrawing substituents. The formyl and ester groups at the ortho and para positions relative to the fluorine atom are particularly effective at stabilizing this negative charge through resonance. csbsju.eduyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). stackexchange.com

A key feature of SNAr reactions is the leaving group ability. Contrary to SN1 and SN2 reactions, fluoride (B91410) is an excellent leaving group in SNAr. csbsju.edumasterorganicchemistry.com The rate-determining step is the initial nucleophilic attack, which is accelerated by highly electronegative substituents like fluorine that make the ipso-carbon more electrophilic. stackexchange.comyoutube.comyoutube.com The strong C-F bond is broken in the fast, second step of the reaction. masterorganicchemistry.com

| Halogen Leaving Group | Relative Reactivity in SNAr | Rationale |

| F | Highest | Strongest inductive effect polarizes the C-X bond, accelerating the rate-determining nucleophilic attack. youtube.comyoutube.com |

| Cl | Intermediate | Weaker inductive effect compared to fluorine. |

| Br | Intermediate | Weaker inductive effect compared to fluorine. |

| I | Lowest | Weakest inductive effect among halogens. |

Impact on Aromatic Electrophilic Substitution

Aromatic electrophilic substitution (AES) on the ring of this compound is expected to be significantly disfavored. The reaction rate will be much lower than that of benzene (B151609) due to the cumulative deactivating effects of three electron-withdrawing groups. uomustansiriyah.edu.iq

The directing influence of the substituents is as follows:

-CHO (Formyl) group: Strongly deactivating and a meta-director. libretexts.org

-COOCH₃ (Methyl Ester) group: Deactivating and a meta-director.

-F (Fluoro) group: Deactivating but an ortho, para-director due to its +R effect. echemi.comquora.com

When multiple substituents are present, their directing effects are combined. In this molecule, the formyl and ester groups are powerful meta-directors, while the fluorine is an ortho, para-director. The positions on the ring are:

Position 3: ortho to the -CHO group, meta to the -F group, and meta to the -COOCH₃ group.

Position 4: meta to the -CHO group, para to the -F group, and ortho to the -COOCH₃ group.

Position 6: para to the -CHO group, ortho to the -F group, and meta to the -COOCH₃ group.

The powerful deactivating nature of the formyl and ester groups will dominate, making substitution difficult. uomustansiriyah.edu.iqlibretexts.org The most likely position for any potential electrophilic attack would be position 3, which is meta to the two strongest deactivating groups. However, harsh reaction conditions would be required, and yields would likely be low.

| Substituent | Electronic Effect | Directing Influence |

| -CHO | Strong -I, -R (Deactivating) | meta |

| -COOCH₃ | -I, -R (Deactivating) | meta |

| -F | Strong -I, Weak +R (Deactivating) | ortho, para |

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov this compound, with its reactive aldehyde functionality, is a valuable substrate for various MCRs.

Derivatives of 2-formylbenzoate (B1231588) are known to participate in three-component reactions to generate diverse heterocyclic scaffolds, such as isoindolinones. nih.govresearchgate.net For instance, a reaction involving a 2-formylbenzoate, a primary amine, and a terminal alkyne under copper catalysis can yield propargylisoindolinones. nih.gov

Example of a Potential MCR: A plausible MCR involving this compound could be a three-component reaction with an amine and a ketone. This Mannich/lactamization sequence would lead to the formation of 3-substituted isoindolinones. nih.gov The reaction proceeds through the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by an enol or enolate derived from the ketone, followed by an intramolecular cyclization (lactamization) to form the final product.

The use of this compound in such reactions offers the potential to create libraries of complex, fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Ugi-type Multicomponent Reactions

While specific studies detailing the use of this compound in Ugi-type multicomponent reactions are not extensively documented in the literature, the reactivity of its close analog, methyl 2-formylbenzoate, provides significant insight into its expected chemical behavior. The Ugi four-component reaction (U-4CR) is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.

In a notable application, methyl 2-formylbenzoate has been successfully employed as the aldehyde component in the synthesis of fused benzimidazole (B57391)–isoquinolinones. rsc.orgnih.gov This reaction proceeds by initially forming the Ugi adduct, which is then subjected to a deprotection and subsequent cyclization to yield the final heterocyclic product. The reaction is typically carried out in a polar protic solvent such as methanol. rsc.orgnih.gov

The generalized scheme for this type of reaction, adapted for this compound, would involve its reaction with an amine, a carboxylic acid, and an isocyanide. The presence of the electron-withdrawing fluorine atom at the 5-position is anticipated to enhance the electrophilicity of the formyl group, potentially leading to faster reaction rates compared to the non-fluorinated analog.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Product Type |

| This compound | Primary Amine | Carboxylic Acid | Isocyanide | Methanol | α-Acylamino Amide Adduct |

Tandem Reactions and Cascade Processes

The Ugi adducts derived from 2-formylbenzoate esters are excellent precursors for tandem or cascade reactions, where the initial multicomponent reaction is followed by an intramolecular cyclization. This strategy allows for the rapid construction of complex polycyclic systems from simple starting materials.

Following the Ugi reaction involving methyl 2-formylbenzoate, the resulting intermediate can undergo a tandem deprotection-cyclization sequence. rsc.orgnih.gov For instance, if a reactant with a protected functional group is used (e.g., N-Boc-2-aminophenylisonitrile), the deprotection of the Boc group can be followed by an intramolecular cyclization to form a new heterocyclic ring. This cascade process is a highly efficient method for generating molecular complexity.

The general principle of this tandem process is outlined below:

| Step | Reaction Type | Description | Key Intermediate/Product |

| 1 | Ugi Four-Component Reaction | Formation of the linear dipeptide-like structure. | Ugi Adduct |

| 2 | Deprotection (if applicable) | Removal of a protecting group to unmask a reactive functionality. | Deprotected Ugi Adduct |

| 3 | Intramolecular Cyclization | Nucleophilic attack of a functional group onto the ester or another electrophilic center. | Fused Heterocyclic System |

This approach highlights the utility of the formyl and ester groups in this compound, acting in concert to first engage in the multicomponent reaction and then to facilitate the subsequent ring-closing event.

Reaction Kinetics and Thermodynamic Considerations

From a theoretical standpoint, the presence of the fluorine atom, an electron-withdrawing group, on the benzene ring is expected to influence the reaction kinetics. By withdrawing electron density, the fluorine atom increases the partial positive charge on the carbonyl carbon of the formyl group, making it more susceptible to nucleophilic attack. This electronic effect would likely lead to an increase in the rate of the initial steps of reactions such as the Ugi condensation.

Stereochemical Aspects in Reactions Involving the Formyl Group

Investigations into the stereochemical outcomes of reactions involving the formyl group of this compound have not been specifically reported.

In general, reactions at a prochiral aldehyde, such as the formyl group in this molecule, can lead to the formation of a new stereocenter. The stereoselectivity of such reactions is dependent on several factors, including the nature of the reactants, the catalyst used (if any), and the reaction conditions.

For instance, in the context of an Ugi reaction, if a chiral amine or a chiral carboxylic acid is used, it can induce diastereoselectivity in the formation of the product. The degree of this selectivity would depend on the steric and electronic interactions in the transition state. Without specific experimental studies on this compound, it is not possible to predict the stereochemical course of its reactions with certainty.

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to determine the connectivity and chemical environment of individual atoms. biophysics.orghuji.ac.il For Methyl 5-fluoro-2-formylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the aldehyde proton, the methyl ester protons, and the three aromatic protons.

Aldehyde Proton (-CHO): A singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.9-10.1 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the benzene (B151609) ring. For the related compound 4-fluorobenzaldehyde, this peak appears at δ 9.97 ppm. rsc.org

Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm, which is a characteristic region for methyl esters.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as complex multiplets in the aromatic region (δ 7.2-8.0 ppm). Their specific splitting patterns are determined by coupling to each other (ortho and meta coupling) and, importantly, to the fluorine atom (H-F coupling).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.9 - 10.1 | Singlet (s) |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet (m) |

| Methyl Ester (OCH₃) | ~3.9 | Singlet (s) |

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound will display nine distinct signals, with the carbons directly bonded to or near the fluorine atom showing characteristic splitting (C-F coupling).

Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The aldehyde carbonyl carbon is typically found around δ 190 ppm, while the ester carbonyl carbon appears around δ 165 ppm. rsc.org

Aromatic Carbons (Ar-C): Six signals are anticipated for the aromatic carbons. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250-260 Hz. rsc.org The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.

Methyl Carbon (-OCH₃): A signal for the methyl carbon is expected in the upfield region, typically around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

|---|---|---|

| Aldehyde (CHO) | ~190 | Small (³JCF or ⁴JCF) |

| Ester (C=O) | ~165 | Small (³JCF) |

| Aromatic (C-F) | ~166 | Large (~257) |

| Aromatic (C-H, C-C) | 110 - 140 | Varies |

| Methyl Ester (OCH₃) | 52 - 55 | None |

With 100% natural abundance and high sensitivity, Fluorine (¹⁹F) NMR is a direct and precise method for characterizing fluorinated compounds. biophysics.org It provides information on the electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift of this signal is highly sensitive to the other substituents on the aromatic ring. In the case of the structurally similar 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears at δ -102.4 ppm (relative to CFCl₃). rsc.org The signal for the title compound is expected to be in a similar region, likely appearing as a multiplet due to coupling with the aromatic protons.

While one-dimensional NMR provides a list of signals, two-dimensional (2D) NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular structure. For instance, correlations would be expected between the aldehyde proton and nearby aromatic carbons, and between the methyl protons and the ester carbonyl carbon, confirming the placement of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

C=O Stretching: Two distinct and strong absorption bands are anticipated for the carbonyl groups. The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1720-1730 cm⁻¹. The presence of two separate peaks in this region is strong evidence for both functional groups. docbrown.info

C-H Stretching: Signals for C-H stretching vibrations are also expected. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region.

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 3000 - 2850 | Medium |

| C-H Stretch | Aldehyde | ~2820, ~2720 | Weak |

| C=O Stretch | Ester | 1730 - 1720 | Strong |

| C=O Stretch | Aldehyde | 1710 - 1700 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| C-F Stretch | Aryl-Fluoride | 1250 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the benzene ring, the formyl group, and the ester group—are expected to give rise to characteristic absorptions.

The spectrum would likely be dominated by strong absorptions at shorter wavelengths (below 280 nm) corresponding to π→π* transitions within the substituted aromatic system. Additionally, weaker absorptions at longer wavelengths (above 300 nm) corresponding to the formally forbidden n→π* transitions of the aldehyde and ester carbonyl groups may be observed. The exact position and intensity of these bands (λmax) are influenced by the combination of all functional groups and the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₉H₇FO₃), the theoretical monoisotopic mass is 182.03792 Da. uni.lu High-resolution mass spectrometry (HRMS) would be employed to confirm this molecular weight with high precision, typically to within a few parts per million (ppm), which serves as strong evidence for the correct elemental composition.

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ is formed. For this compound, this would be observed at an m/z of approximately 182. This parent ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. Key predicted fragmentation pathways for this compound would likely include:

Loss of a methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to a prominent peak at m/z 151 ([M-31]⁺). docbrown.info

Loss of a formyl radical (-CHO): Resulting from the cleavage of the aldehyde group, producing an ion at m/z 153 ([M-29]⁺).

Decarbonylation of the formyl group: Loss of carbon monoxide (CO) from the [M-H]⁺ ion.

The analysis of these fragments provides definitive confirmation of the presence and connectivity of the functional groups (ester and aldehyde) within the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Type | Formula | Mass-to-Charge (m/z) |

| [M]⁺ | [C₉H₇FO₃]⁺ | 182.0374 |

| [M+H]⁺ | [C₉H₈FO₃]⁺ | 183.0452 |

| [M+Na]⁺ | [C₉H₇FO₃Na]⁺ | 205.0271 |

| [M-OCH₃]⁺ | [C₈H₄FO₂]⁺ | 151.0190 |

| [M-CHO]⁺ | [C₈H₄FO₃]⁺ | 153.0346 |

Data is predicted and calculated based on the compound's structure. Experimental values may vary slightly.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a solid at room temperature, single-crystal XRD would provide unambiguous proof of its molecular structure. sigmaaldrich.comsigmaaldrich.com

The analysis involves growing a suitable single crystal of the compound and bombarding it with a focused beam of X-rays. The diffraction pattern produced is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, researchers can determine:

The exact spatial coordinates of each atom (carbon, oxygen, fluorine, hydrogen).

Bond lengths and angles between atoms.

The crystal lattice parameters and space group, which describe how the molecules are packed together in the crystal. researchgate.net

This technique is invaluable for confirming the regiochemistry of the substituents on the benzene ring (i.e., the relative positions of the fluoro, formyl, and methyl ester groups). While specific crystallographic data for this compound is not widely published, the analysis of related structures confirms that XRD is a standard method for the definitive structural elucidation of such aromatic compounds. researchgate.netresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides experimental confirmation of the compound's empirical and molecular formula. For this compound (C₉H₇FO₃), the theoretical elemental composition can be calculated from its molecular weight (182.15 g/mol ). americanelements.combiosynth.com

The process involves combusting a precisely weighed sample of the pure compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O) are collected and measured to determine the percentages of carbon and hydrogen. The fluorine content is typically determined by other specific analytical methods. The experimentally determined percentages are then compared to the theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical values confirms the stoichiometric purity of the sample. ulisboa.ptnih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 59.35% |

| Hydrogen | H | 1.008 | 3.87% |

| Fluorine | F | 18.998 | 10.43% |

| Oxygen | O | 15.999 | 26.35% |

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity of a compound and for analyzing complex mixtures. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. nih.gov In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The purity of the sample is determined by the appearance of a single, sharp peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, which can be quantified by their peak area. HPLC is also a valuable stability-indicating method, capable of separating the parent compound from its potential degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for purity analysis and the identification of volatile and semi-volatile compounds. scispace.com The sample is first vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. core.ac.uk

For this compound, GC-MS analysis would provide:

A chromatogram showing a primary peak for the main compound, with its retention time used for identification. The area of this peak relative to the total area of all peaks gives a measure of purity.

A mass spectrum for the primary peak that can be compared against known spectral libraries (like NIST) or theoretical fragmentation patterns to confirm its identity. scispace.com

Mass spectra for any minor peaks, allowing for the identification of impurities, such as starting materials or by-products from the synthesis.

Together, these advanced chromatographic techniques provide robust and reliable data for the purity assessment and characterization of this compound.

Computational Chemistry and Theoretical Modeling of Methyl 5 Fluoro 2 Formylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 5-fluoro-2-formylbenzoate at the electronic level. These in silico methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the electron density) of many-body systems. DFT studies on this compound reveal how the substituent groups—the electron-withdrawing fluorine atom and the formyl (-CHO) group—modulate the electron distribution across the benzene (B151609) ring and influence the molecule's reactivity.

The presence of the electronegative fluorine atom and the aldehyde group impacts the aromatic system's electron density, which can be visualized through molecular electrostatic potential (MEP) maps. In MEP analysis, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For similar aromatic aldehydes, the oxygen atom of the carbonyl group represents the most negative potential site, making it a prime target for electrophiles. The distribution of Mulliken charges, another output of DFT calculations, can quantify the partial charges on each atom, further highlighting the electrophilic and nucleophilic centers within the molecule. ajchem-a.comsemanticscholar.org

The reactivity of this compound is significantly influenced by its aldehyde functionality, which makes it a key intermediate for various chemical reactions. The formyl group is reactive towards nucleophilic addition, a common pathway in organic synthesis. Computational models can elucidate the mechanisms of such reactions by calculating the energy barriers for different pathways. rushim.ru

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. semanticscholar.orgresearchgate.net

Table 1: Key Molecular Orbital Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Correlates with the capacity to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | Correlates with the capacity to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. semanticscholar.orgresearchgate.net |

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Methods like DFT can accurately forecast NMR chemical shifts and IR vibrational frequencies. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate ¹H and ¹³C chemical shifts. acs.orgresearchgate.net These theoretical values, when compared with experimental data, provide a robust method for structure verification.

Similarly, theoretical vibrational (IR) spectra can be computed. By performing a frequency analysis on the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies can be determined. researchgate.net These calculated frequencies for characteristic functional groups, such as the C=O stretching of the aldehyde and the ester, the C-F stretching, and aromatic C-H vibrations, can be compared to experimental FT-IR spectra to confirm the presence of these groups. For related molecules, DFT calculations have shown good agreement between theoretical and experimental spectroscopic data. ajchem-a.com

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound—specifically the C-C bonds linking the formyl and ester groups to the aromatic ring—allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable three-dimensional structure (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformers.

Computational studies on similar 2-substituted benzaldehydes and methyl benzoates have shown that the planarity of the molecule and the relative orientation of the substituent groups (e.g., cis vs. trans with respect to the fluorine atom) are key factors. rsc.org The most stable conformer is determined by a balance of steric hindrance and electronic interactions. For instance, in 2-fluorobenzaldehyde, the trans conformer (where the C=O and F are on opposite sides of the C-C bond) is generally more stable. rsc.org A comprehensive analysis for this compound would involve scanning the potential energy surface by systematically rotating the formyl and methyl ester groups to map out the energy landscape and identify all low-energy conformers and the transition states that separate them.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. For a molecule like this compound, which serves as a synthetic intermediate, understanding its reaction pathways is crucial. researchgate.net

Theoretical calculations can model reaction pathways, such as the nucleophilic addition to the formyl group, by identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate. rushim.ru By calculating the activation energies for different potential pathways, chemists can predict which reaction is more likely to occur under specific conditions. For example, in reactions involving aldehydes, computational studies can distinguish between different mechanistic possibilities, such as acid-catalyzed versus base-catalyzed pathways, and determine the rate-determining step. rushim.ru While specific studies on this exact molecule are not detailed in the search results, the principles have been applied to countless similar organic reactions. rushim.ruresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For this compound, MD simulations can offer insights into its interactions with other molecules, such as solvents or biological macromolecules. whiterose.ac.uknih.gov

These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between aromatic rings. whiterose.ac.uk By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects and how the solvent structure is organized around the solute. In the context of drug design or materials science, MD simulations can predict how the molecule might bind to a protein's active site or how it packs in a crystal lattice. mdpi.comresearchgate.net The force fields used in these simulations are crucial for accurately representing the intermolecular potentials. whiterose.ac.uk

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications and Advanced Research Directions of Methyl 5 Fluoro 2 Formylbenzoate in Chemical Sciences

Role as a Key Intermediate in Complex Molecule Synthesis.sigmaaldrich.comresearchgate.net

The strategic placement of functional groups in methyl 5-fluoro-2-formylbenzoate makes it an invaluable building block for the construction of intricate molecular architectures. Its aldehyde and ester functionalities allow for a variety of reactions, including nucleophilic additions, condensations, and cyclizations, while the fluorine atom can influence the electronic properties and reactivity of the entire molecule.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. mdpi.com this compound serves as a crucial starting material for the synthesis of various bioactive heterocyclic systems. For instance, it is utilized in the preparation of benzimidazole (B57391) derivatives, a class of compounds known for a wide range of pharmacological activities. mdpi.comnih.gov The synthesis often involves the condensation of this compound with appropriately substituted diamines to form the core benzimidazole structure. mdpi.commdpi.comnih.gov The presence of the fluorine atom in the resulting molecules can significantly enhance their biological properties.

| Product Class | Synthetic Approach | Key Reaction |

| Benzimidazoles | Condensation with o-phenylenediamines | Cyclocondensation |

| Oxazolidines | 1,3-Dipolar cycloaddition with azomethine ylides | Cycloaddition |

| Isoindolinones | One-pot reaction with primary amines and thiols | Tandem reaction |

Quinolones are a major class of synthetic antibacterial agents. mdpi.com this compound is a valuable precursor for the synthesis of quinolone and fluoroquinolone structures. mdpi.comresearchgate.net The development of efficient synthetic routes to these compounds is crucial for the discovery of new antibiotics. mdpi.com The formyl and ester groups of this compound can be elaborated through various cyclization strategies to construct the characteristic quinolone ring system. Research has focused on developing practical, one-pot syntheses of structurally interesting and bioactive quinoline-based tetracycles using this precursor. researchgate.net

Phthalides, or isobenzofuranones, are a class of lactones that are found in a number of natural products and exhibit a range of biological activities. This compound is employed in the synthesis of fluorinated phthalides. nih.govbeilstein-journals.org One-pot procedures have been developed for the synthesis of C3-perfluoroalkyl-substituted phthalides starting from 2-formylbenzoates. beilstein-journals.orgd-nb.info These methods often involve a nucleophilic fluoroalkylation followed by an intramolecular cyclization. nih.govbeilstein-journals.org Furthermore, asymmetric syntheses have been explored to produce chiral phthalides, which are of considerable interest due to the generation of a new stereogenic center. nih.govd-nb.info The development of catalytic asymmetric methods for these transformations is an active area of research. researchgate.netresearchgate.net

Contributions to Medicinal Chemistry and Drug Discovery.sigmaaldrich.comresearchgate.netresearchgate.netshachemlin.comsigmaaldrich.combocsci.com

The incorporation of fluorine into drug molecules can have profound effects on their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound, as a readily available fluorinated building block, plays a significant role in medicinal chemistry and drug discovery.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The fluorine atom in this compound is often incorporated into the design of novel pharmacophores to enhance drug-like properties. beilstein-journals.org Its use allows for the creation of fluorinated analogues of known bioactive molecules, which can lead to improved efficacy and pharmacokinetic profiles. The synthesis of fluorine-containing compounds is in high demand across the pharmaceutical industry. researchgate.net

Derivatives synthesized from this compound have been investigated for a wide array of biological activities. The versatility of this starting material allows for the generation of diverse molecular scaffolds, which are then screened for potential therapeutic applications.

Anticancer Activity: Benzimidazole derivatives synthesized using precursors like methyl 4-formylbenzoate (B8722198) have shown significant anticancer activity. nih.govrsc.org For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate has demonstrated potent activity against breast cancer cells by inhibiting microtubule formation. nih.govrsc.org

Antiviral Properties: The benzamide (B126) derivatives originating from related compounds have been explored as inhibitors of HIV integrase, indicating potential for antiviral drug development.

Antifungal and Antimicrobial Activity: Research has shown that derivatives of methyl 4-formylbenzoate can be used to synthesize compounds with antifungal effects. researchgate.net Furthermore, new benzimidazole derivatives have been synthesized and tested for their antimicrobial activity against various human pathogenic microorganisms. mdpi.com

| Compound Class | Biological Activity |

| Benzimidazoles | Anticancer, Antiviral, Antimicrobial |

| Quinolines | Antibacterial |

| Phthalides | Various biological activities |

Development of Enzyme Inhibitors and Target-Specific Ligands

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. This compound, with its reactive aldehyde and fluorinated phenyl ring, serves as a important starting material for the synthesis of a diverse array of enzyme inhibitors and target-specific ligands.

The benzimidazole scaffold, readily accessible from derivatives of this compound, is a privileged structure in oncology research. For instance, derivatives such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate have been shown to inhibit microtubule formation, proving highly active against breast cancer cells. rsc.orgnih.gov The synthesis of such compounds often involves the condensation of a substituted o-phenylenediamine (B120857) with a formylbenzoate derivative. rsc.orgnih.gov

Furthermore, the formyl group of this compound is a key functional handle for creating complex heterocyclic systems with potential biological activity. For example, it can be used in multicomponent reactions to generate diverse molecular scaffolds. researchgate.net Research has shown that derivatives of methyl-2-formyl benzoate (B1203000) are precursors to compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, and antiviral properties. researchgate.net

Recent studies have explored the use of formylbenzoate derivatives in the development of inhibitors for various enzymes. For example, chalcone (B49325) amides synthesized from methyl 4-formylbenzoate have been identified as potent α-glucosidase inhibitors, with some derivatives showing activity superior to the commercial drug acarbose. researchgate.net Similarly, hydrazine-based molecules derived from methyl formylbenzoate have been investigated as inhibitors of KDM4 histone demethylases, which are therapeutic targets in oncology. rsc.org In these studies, the methyl ester of the formylbenzoate was found to be crucial for inhibitory activity in some analogues. rsc.org

The versatility of the methyl formylbenzoate scaffold is further highlighted in the development of ligands for nuclear receptors. Structure-based design has led to the creation of retinoid X receptor (RXR) agonists from templates that could be conceptually derived from formylbenzoates. nih.gov Additionally, modulators of the NMDA receptor subunit GluN2C have been developed from a screening hit containing a pyrrolidinone scaffold constructed using a methyl 4-formylbenzoate component. acs.org

The following table summarizes examples of biologically active compounds synthesized from or related to methyl formylbenzoate derivatives, highlighting the diversity of targets.

| Compound Class | Target/Activity | Key Synthetic Precursor |

| Benzimidazoles | Microtubule inhibition (anticancer) | Methyl 4-formylbenzoate |

| Chalcone amides | α-Glucosidase inhibition | Methyl 4-formylbenzoate |

| Hydrazine (B178648) derivatives | KDM4 inhibition | Methyl 3-formylbenzoate |

| Pyrrolidinones | GluN2C positive allosteric modulators | Methyl 4-formylbenzoate |

Prodrug Design and Metabolism Studies of Fluorinated Compounds

The introduction of a fluorine atom can significantly influence the metabolic fate of a drug molecule. While specific metabolism studies on this compound are not extensively documented in publicly available literature, the metabolic pathways of structurally related fluorinated compounds provide valuable insights. It is known that fluorinated aromatic compounds, such as Methyl 5-fluoro-2-methylbenzoate (B14791519), interact with cytochrome P450 enzymes, which are central to drug metabolism. These interactions can lead to the formation of various metabolites with potentially different biological activities.

The stability of the carbon-fluorine bond is a critical factor in the metabolism of fluorinated drugs. In many cases, this bond is highly stable, leading to increased metabolic stability of the drug. However, the metabolic cleavage of a C-F bond can occur, sometimes leading to toxic metabolites. Understanding these potential pathways is crucial in drug design.